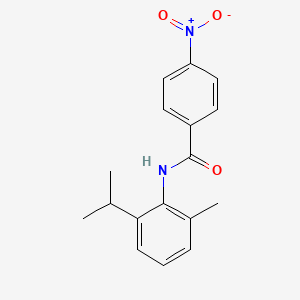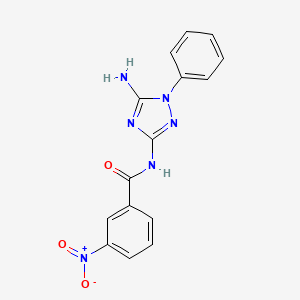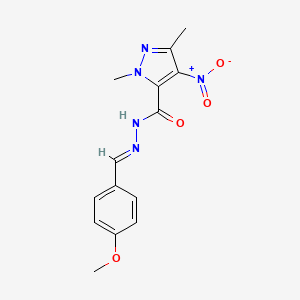![molecular formula C15H18N4O2 B5598358 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds bearing the 1,2,4-oxadiazole moiety involves a series of steps starting from benzenesulfonyl chloride with ethyl isonipecotate yielding intermediates, which are further reacted with different N-aralkyl/aryl substituted bromoacetamides in the presence of a weak base and polar aprotic solvent to yield the target compounds. These compounds are characterized by 1H-NMR, IR, and mass spectral data, indicating successful synthesis and providing insights into the chemical structure and purity (Khalid et al., 2016).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in determining the molecular structure of 1,2,4-oxadiazole derivatives. These studies reveal the crystalline structure, confirming the molecular geometry, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are significant for understanding the compound's stability and reactivity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives exhibit a variety of chemical reactions due to their functional groups. These compounds can undergo nucleophilic substitution reactions, cyclization, and interactions with biomolecules, indicating their chemical versatility. Their biological activity, such as antiproliferative effects, is often a result of these chemical reactions, suggesting potential for pharmacological applications (Krasavin et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antibacterial and Antituberculostatic Applications : Compounds bearing the 1,2,4-oxadiazole moiety have been synthesized and evaluated for their antibacterial and tuberculostatic activities. These compounds exhibited moderate to significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The structural analysis through spectral data supported the synthesis of these compounds, highlighting their potential as lead compounds for developing new antibacterial and antituberculostatic agents (Khalid et al., 2016) (Foks et al., 2004).
Anticancer Potential : The synthesis and evaluation of 1,2,4-oxadiazole derivatives have shown promising anticancer activities. These derivatives act as tubulin inhibitors, disrupting the microtubule network essential for cell division and exhibiting potent antiproliferative effects against cancer cell lines. This discovery opens pathways for developing new anticancer drugs based on the 1,2,4-oxadiazole scaffold (Krasavin et al., 2014).
Antimicrobial and Antifungal Effects : Various synthesized 1,2,4-oxadiazole derivatives have demonstrated moderate to good antimicrobial and antifungal activities, offering a potential avenue for developing new antimicrobial agents. The exploration of these compounds against different strains of bacteria and fungi could lead to novel treatments for infectious diseases (Jadhav et al., 2017).
Insecticidal Activities : Research has also extended into the agricultural sector, where 1,2,4-oxadiazole derivatives were synthesized and tested for their insecticidal activities, particularly against pests like the diamondback moth. Some compounds showed high efficacy at low concentrations, indicating their potential as new insecticides (Liu et al., 2017).
Propiedades
IUPAC Name |
1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-14(20)11-6-8-19(9-7-11)10-13-17-15(18-21-13)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPVJPVXNKFZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B5598279.png)

![methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5598294.png)
![1-acetyl-3-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5598300.png)
![7-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5598303.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5598316.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5598322.png)
![benzyl {[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}carbamate hydrochloride](/img/structure/B5598328.png)





![2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5598375.png)